Methyl ({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetate
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Overview
Description
METHYL 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE is a complex organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidinyl group through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-(difluoromethoxy)phenylboronic acid with 2-chloropyrimidine in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with methyl 2-mercaptoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinyl ring can undergo reduction under specific conditions.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted derivatives .
Scientific Research Applications
METHYL 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-({[3-(DIFLUOROMETHOXY)-4-METHOXYPHENYL]METHYL}AMINO)ACETATE: Similar structure but with an additional methoxy group.
TRIFLUOROMETHYL ETHERS: Compounds with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
METHYL 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE is unique due to the presence of both a difluoromethoxy group and a pyrimidinyl ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C14H12F2N2O3S |
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Molecular Weight |
326.32 g/mol |
IUPAC Name |
methyl 2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C14H12F2N2O3S/c1-20-12(19)8-22-14-17-6-5-11(18-14)9-3-2-4-10(7-9)21-13(15)16/h2-7,13H,8H2,1H3 |
InChI Key |
VLLJICBDUPSALX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=N1)C2=CC(=CC=C2)OC(F)F |
Origin of Product |
United States |
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